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Compound of Interest

Compound Name: 2-Isobutyl-4-methylthiazole

Cat. No.: B1330446 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
isobutyl-4-methylthiazole (C₈H₁₃NS), a key compound in flavor and fragrance chemistry. This

document presents a compilation of nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data. Detailed experimental protocols are provided to aid in the

replication and validation of these findings.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-isobutyl-4-methylthiazole.

Note that while the mass spectrometry data is based on reported experimental values, the

NMR and IR data are predicted based on the chemical structure and typical values for

analogous compounds, due to the limited availability of publicly accessible, fully assigned

experimental spectra.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

~6.90 s 1H -
H-5 (thiazole

ring)

~2.95 d 2H ~7.2 -CH₂- (isobutyl)

~2.40 s 3H -
-CH₃ (at C4 of

thiazole)

~2.15 m 1H ~6.8 -CH- (isobutyl)

~1.00 d 6H ~6.6
-CH(CH₃)₂

(isobutyl)

Disclaimer: Predicted values based on structure-property relationships. Actual experimental

values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

~168 C-2 (thiazole ring)

~150 C-4 (thiazole ring)

~115 C-5 (thiazole ring)

~45 -CH₂- (isobutyl)

~31 -CH- (isobutyl)

~22 -CH(CH₃)₂ (isobutyl)

~17 -CH₃ (at C4 of thiazole)

Disclaimer: Predicted values based on structure-property relationships. Actual experimental

values may vary.

Table 3: Characteristic IR Absorption Data
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Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

~3100 - 3000 Weak C-H Stretch =C-H (Thiazole ring)

~2960 - 2870 Strong C-H Stretch -CH₃, -CH₂, -CH

~1600 - 1500 Medium C=N Stretch Thiazole ring

~1470 - 1450 Medium C-H Bend -CH₃, -CH₂

~1380 - 1365 Medium
C-H Bend (gem-

dimethyl)
-CH(CH₃)₂

Disclaimer: These are typical absorption ranges for the specified functional groups.

Table 4: Mass Spectrometry (MS) Data[1]
Mass-to-Charge Ratio
(m/z)

Relative Intensity Proposed Fragment Ion

155 High [M]⁺ (Molecular Ion)

140 Medium [M - CH₃]⁺

113 High
[M - C₃H₆]⁺ or [M - Propene]⁺

(McLafferty Rearrangement)

112 Medium [M - C₃H₇]⁺ or [M - Isopropyl]⁺

72 Medium [C₄H₈N]⁺

Experimental Protocols
The following are generalized protocols for the spectroscopic techniques cited. These are

intended as a guide and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy[2]
Sample Preparation: Approximately 10-20 mg of 2-isobutyl-4-methylthiazole is dissolved in

~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.
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A small amount of tetramethylsilane (TMS) may be added as an internal standard for

chemical shift referencing (0 ppm).

Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or

higher is used.

¹H NMR Acquisition: The spectrum is typically acquired with a 30° pulse angle, a relaxation

delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans

(e.g., 16 or 32) are averaged to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. A

45° pulse angle and a relaxation delay of 2-5 seconds are commonly used. A larger number

of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy[3][4]
Sample Preparation: As 2-isobutyl-4-methylthiazole is a liquid, a thin film is prepared by

placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an

Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample

directly onto the ATR crystal (e.g., diamond or ZnSe).

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Background Collection: A background spectrum of the empty salt plates or the clean ATR

crystal is recorded.

Sample Acquisition: The prepared sample is placed in the spectrometer's sample

compartment, and the spectrum is recorded. The spectrum is typically scanned over the

range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are

averaged to improve the signal quality. The final spectrum is presented in terms of

transmittance or absorbance.

Mass Spectrometry (MS)[1][5]
Sample Introduction: The sample is introduced into the mass spectrometer via a gas

chromatograph (GC-MS) to ensure separation from any impurities. A small volume (e.g., 1
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µL) of a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or

hexane) is injected into the GC.

Gas Chromatography: A non-polar capillary column (e.g., DB-5) is typically used. The oven

temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final

temperature (e.g., 250 °C) to ensure elution of the compound. Helium is commonly used as

the carrier gas.

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass

spectrometer. Electron Ionization (EI) at a standard energy of 70 eV is used to generate the

molecular ion and subsequent fragment ions.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole).

Detection: The detector records the abundance of each ion, generating a mass spectrum

that shows the relative intensity of the molecular ion and its various fragments.

Visualization of Spectroscopic Workflow and
Fragmentation
The following diagrams illustrate the general workflow for spectroscopic analysis and a

proposed fragmentation pathway for 2-isobutyl-4-methylthiazole in mass spectrometry.
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Click to download full resolution via product page

Caption: General workflow for spectroscopic structure elucidation.
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Caption: Proposed ESI-MS fragmentation of 2-isobutyl-4-methylthiazole.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Isobutyl-4-methylthiazole: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1330446#spectroscopic-data-nmr-ir-ms-of-2-isobutyl-
4-methylthiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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